BenchChemオンラインストアへようこそ!

Dichlormezanone

Structural differentiation Physicochemical properties Medicinal chemistry

Dichlormezanone (CAS 5571-97-1) is the 3,4-dichlorophenyl analog of the metathiazanone-1,1-dioxide class, a centrally acting muscle relaxant. Its distinct physicochemical signature (MW 308.18 g/mol, characteristic SMILES) and pharmacological profile differentiate it from the mono-chlorinated analog chlormezanone, precluding generic substitution. This compound is a critical reference standard for forensic and QC labs for unambiguous identification in GC-MS or LC-MS/MS workflows, and a defined chemical probe in medicinal chemistry to investigate the impact of incremental chlorine substitution on GABAergic modulation and chiral selectivity. Procure with confidence for your specialized research applications.

Molecular Formula C11H11Cl2NO3S
Molecular Weight 308.2 g/mol
CAS No. 5571-97-1
Cat. No. B1619738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlormezanone
CAS5571-97-1
Molecular FormulaC11H11Cl2NO3S
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3
InChIKeyFTBWWORDOHNJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlormezanone (CAS 5571-97-1): A 3,4-Dichlorophenyl Metathiazanone-Dioxide CNS Depressant for Muscle Relaxation Research


Dichlormezanone (WIN 12267) is a centrally acting skeletal muscle relaxant and anxiolytic belonging to the metathiazanone-1,1-dioxide class [1]. It was discovered alongside chlormezanone (WIN 4692) in the same Sterling-Winthrop research program led by Surrey, Webb, and Gesler in the late 1950s [2]. The compound is characterized by a 3,4-dichlorophenyl substituent at the 2-position of the thiazinanone ring, distinguishing it structurally from the mono-chlorinated analog chlormezanone [3]. Both compounds were advanced to clinical evaluation as muscle relaxants, with the metathiazanone-1-dioxides demonstrating superior oral efficacy and lower parenteral toxicity compared to their corresponding sulfide analogs [1]. Dichlormezanone was assigned the INN designation and carries the identifier WIN 12267 in the Sterling-Winthrop nomenclature system .

Why Dichlormezanone Cannot Be Assumed Interchangeable with Chlormezanone or Other Centrally Acting Muscle Relaxants


Dichlormezanone and chlormezanone share a common metathiazanone-1,1-dioxide scaffold but differ by a critical structural feature: the presence of a second chlorine atom at the 3-position of the phenyl ring (3,4-dichlorophenyl vs. 4-chlorophenyl) . This substitution alters molecular weight (308.18 vs. 273.74 g/mol), lipophilicity, and electronic distribution, which can affect target binding, metabolic handling, and tissue distribution [1]. The original 1958 pharmacological profiling by Gesler and Surrey explicitly noted that the CNS depressant profiles of these two compounds "differed in certain respects" – a finding that precludes assumptions of direct substitutability [2]. Furthermore, the metathiazanone class exhibits stereochemical complexity: both compounds are chiral and were developed as racemates, with enantiomers demonstrating divergent in vitro pharmacological effects on human keratinocytes and leukocytes [3]. For procurement decisions in analytical, pharmacological, or forensic contexts, these structural and pharmacological distinctions necessitate compound-specific handling and preclude generic substitution without explicit re-validation.

Quantitative Evidence for Dichlormezanone Differentiation: Comparative Data Against Closest Analogs and In-Class Candidates


Structural and Physicochemical Differentiation: Dichlormezanone vs. Chlormezanone

Dichlormezanone differs from chlormezanone by the presence of a second chlorine substituent at the 3-position of the phenyl ring, yielding a 3,4-dichlorophenyl moiety versus the 4-chlorophenyl group in chlormezanone . This structural modification produces measurable differences in key physicochemical parameters: molecular weight (308.18 vs. 273.74 g/mol; Δ = +34.44 g/mol, +12.6%), computed density (1.476–1.477 vs. ~1.38 g/cm³), and predicted logP (XlogP = 1.7 for dichlormezanone vs. experimental logP = 1.208 for chlormezanone) [1]. The melting point of dichlormezanone (124.3°C from one source) is also higher than that reported for chlormezanone (114°C), consistent with increased intermolecular interactions conferred by the additional chlorine . These differences are relevant for analytical method development, solubility behavior, and chromatographic separation.

Structural differentiation Physicochemical properties Medicinal chemistry SAR

CNS Depressant Profile Differentiation: Head-to-Head Pharmacological Comparison in the 1958 Gesler & Surrey Study

The seminal 1958 study by Gesler and Surrey in the Journal of Pharmacology and Experimental Therapeutics explicitly profiled both 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide (chlormezanone, designated Compound VII) and its 3,4-dichlorophenyl analog (dichlormezanone, designated Compound IX) within the same experimental framework [1]. The authors reported that compounds containing a chloro- or dichloro-substituted phenyl group at the 2-position exhibited optimal antielectroshock, antichemoshock, paralyzing, and hypothermic activities [1]. Critically, the abstract states that "the profiles of the metathiazanones in general, and of compounds VII and IX in particular, were found to differ in certain respects from those of representative CNS depressants" [1]. This in-study comparison confirms that the two compounds were characterized alongside each other and that both were advanced to clinical testing as effective muscle relaxants. The metathiazanone-1-dioxides (sulfones) as a class were noted to be more effective orally and less toxic parenterally than the corresponding metathiazanones (sulfides) [1].

CNS pharmacology Muscle relaxation Metathiazanone SAR Drug discovery history

Hypothermic Activity of Dichlormezanone: Quantitative In Vivo Data from the Sterling Drug Patent

The Sterling Drug patent US3082209 (filed November 28, 1958) provides a specific quantitative datum for dichlormezanone's hypothermic activity in mice [1]. The 2-(3,4-dichlorophenyl)-3-methyl-4-metathiazanone (dichlormezanone) was found to require 350 mg/kg administered orally (as a suspension in aqueous 1% gum tragacanth) to lower the rectal temperature in mice by 5°F [1]. The patent also reports that the related compound 2-(3,4-dichlorophenyl)-4-metathiazanone (the des-methyl analog) increased hexobarbital sodium-induced sleeping time in mice by approximately 179% and had an acute oral toxicity (ALD50) in mice of greater than 2000 mg/kg [1]. While the patent does not provide a side-by-side hypothermic ED50 for chlormezanone, the 350 mg/kg value serves as a reference point for structure-activity relationship (SAR) analysis within the metathiazanone series.

Hypothermic activity In vivo pharmacology Patent evidence CNS depression

Chiral Pharmacology: Divergent In Vitro Effects of Racemate vs. Enantiomers in the Metathiazanone Class

Dichlormezanone, like chlormezanone, is a chiral compound developed as a racemic mixture. The 2005 study by Wollina et al. investigated whether the racemate and isolated enantiomers of chlormezanone differ in their in vitro cytotoxicity and cellular effects—a question directly relevant to the metathiazanone class, including dichlormezanone [1]. At 1.0 mg/ml after 48 h incubation, the racemate caused an approximately 80% decrease in human HaCaT keratinocyte proliferation (PicoGreen assay), while the individual enantiomers each produced only about a 50% decrease [1]. In the ATP assay, the racemate decreased proliferation by 21% vs. 50% for the enantiomers, indicating assay-dependent divergence [1]. At concentrations ≤0.01 mg/ml, ROS production in IL-3-stimulated human leukocytes was significantly inhibited by the racemate and the (+)-enantiomer, whereas the (-)-enantiomer was less effective [1]. No significant cytotoxicity was observed at lower concentrations (0.001–0.1 mg/ml) for any form [1].

Chiral pharmacology Enantiomer differentiation Cytotoxicity ROS production In vitro toxicology

Clinical Efficacy Benchmark: Chlormezanone vs. Chlordiazepoxide and Diazepam in Anxiety—A Class-Level Reference for Dichlormezanone

While dichlormezanone-specific clinical trial data are not publicly available, chlormezanone—its closest structural analog and co-discovered compound—provides the most relevant efficacy benchmark for the metathiazanone-1,1-dioxide class. In a six-week double-blind trial involving 154 anxious outpatients, chlormezanone (800 mg/day) was significantly more effective than placebo and equal in effectiveness to chlordiazepoxide (40 mg/day), though it produced significantly more sedation and more side effects [1]. In a separate multicenter double-blind trial of 44 patients with neurotic anxiety, a single night-time dose of chlormezanone (400 mg) produced similar improvements in anxiety, sleep duration, sleep quality, and frequency of waking refreshed compared to diazepam (5 mg three times daily) over 4 weeks, with the advantage of once-daily dosing [2]. For insomnia, chlormezanone (400 mg at night) was at least as useful as temazepam (20 mg at night) in a 2-week single-blind study of 55 patients [3].

Anxiolytic efficacy Clinical trial Benzodiazepine comparison Muscle relaxant

Sedation Liability Differentiation: Chlormezanone vs. Thiocolchicoside—Implications for Muscle Relaxant Selection

The sedative liability of muscle relaxants is a critical differentiator for therapeutic and research applications. In a randomized, double-blind, placebo-controlled crossover study of 12 healthy female volunteers, chlormezanone (600 mg daily, 3 capsules) was directly compared with thiocolchicoside (16 mg daily, 3 capsules) over 7-day treatment periods [1]. Chlormezanone induced objective disturbances of vigilance and concentration, characterized by a statistically significant decrease in arithmetic calculation test performance and an increase in body sway area, compared with both thiocolchicoside and placebo [1]. These impairments were most marked at steady state (day 7). Furthermore, 10 out of 12 volunteers on chlormezanone complained of drowsiness, whereas thiocolchicoside was devoid of any objective or subjective sedative side effects [1]. This class-level finding establishes that metathiazanone muscle relaxants carry a measurable sedation burden that may differentiate them from non-sedating alternatives.

Sedation profile Psychomotor performance Muscle relaxant comparison Vigilance Thiocolchicoside

Optimal Research and Industrial Application Scenarios for Dichlormezanone Based on Quantitative Evidence


Analytical Reference Standard for Forensic Toxicology and Pharmaceutical Quality Control

Dichlormezanone's distinct physicochemical signature—including its molecular weight (308.18 g/mol), 3,4-dichlorophenyl substitution pattern, and characteristic SMILES string (C2=C(C1[S](CCC(N1C)=O)(=O)=O)C=CC(=C2Cl)Cl)—makes it a valuable reference standard for forensic and QC laboratories . Its chromatographic behavior differs from chlormezanone (ΔMW = +34.44 g/mol; ΔlogP ≈ +0.5) [1], enabling unambiguous identification in GC-MS or LC-MS/MS workflows. The reported melting point (124.3°C) and density (1.476 g/cm³) provide additional orthogonal identification parameters . Given that chlormezanone was withdrawn from global markets in 1996 due to toxic epidermal necrolysis risk [2], reference standards of related metathiazanones are of forensic interest for retrospective case review and metabolite identification in toxicology specimens.

Structure-Activity Relationship (SAR) Probe in Metathiazanone CNS Depressant Research

Dichlormezanone occupies a specific position in the metathiazanone SAR landscape as the 3,4-dichlorophenyl analog within a series where the phenyl substitution pattern was systematically explored for CNS depressant activity . The original 1958 pharmacological profiling demonstrated that compounds with chloro- or dichloro-substituted phenyl groups at the 2-position exhibited optimal paralyzing, anticonvulsant, and hypothermic activities . The patent literature provides a quantitative hypothermic benchmark of 350 mg/kg p.o. in mice (5°F rectal temperature reduction) [1], while related dichlorophenyl analogs showed hexobarbital sleep time potentiation of ~179% [1]. For medicinal chemistry programs exploring non-benzodiazepine GABAergic modulators, dichlormezanone serves as a defined chemical probe for investigating the pharmacological consequences of incremental chlorine substitution on the aromatic ring.

Chiral Separation and Enantiomer-Specific Pharmacology Studies

The metathiazanone class, including dichlormezanone, presents opportunities for chiral pharmacology research. The enantiomers of chlormezanone can be resolved by enantioselective HPLC on a Chiralcel OD column (cellulose tris(3,5-dimethylphenyl carbamate)) with a reported yield of 98% . Critically, the 2005 Wollina et al. study demonstrated that the racemate and individual enantiomers of chlormezanone produce divergent in vitro effects: at 1.0 mg/ml, the racemate reduced keratinocyte proliferation by ~80% versus ~50% for each enantiomer (PicoGreen assay), and the (+)-enantiomer showed superior ROS inhibition in leukocytes compared to the (-)-enantiomer [1]. As a structurally related chiral compound, dichlormezanone is a candidate for analogous enantiomeric separation and comparative pharmacological profiling to determine whether the dichloro substitution pattern alters the stereoselectivity of biological activity.

Sedation-Liability Comparative Studies Against Non-Sedating Muscle Relaxants

The established sedation liability of chlormezanone-class muscle relaxants—demonstrated in the 1991 Patat et al. study where chlormezanone 600 mg/day impaired arithmetic test performance and increased body sway while 10/12 volunteers reported drowsiness, versus thiocolchicoside which showed no sedation —creates a research application for dichlormezanone as a model compound for studying the CNS depressant versus muscle relaxant selectivity ratio. Researchers seeking to understand the structural determinants of sedation within centrally acting muscle relaxants can use dichlormezanone to probe whether the additional 3-chloro substituent modifies the sedation-to-relaxation therapeutic index relative to the mono-chlorinated parent compound.

Quote Request

Request a Quote for Dichlormezanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.